N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a thieno-pyrazole derivative characterized by a fused thiophene-pyrazole core. The molecule features a 2,3-dimethylphenyl substituent at the pyrazole nitrogen and a 4-(morpholinosulfonyl)benzamide group at the 3-position. Structural confirmation of such compounds typically relies on spectral methods (e.g., NMR, IR, MS) and elemental analysis, as demonstrated in analogous syntheses .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16-4-3-5-22(17(16)2)28-23(20-14-33-15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)34(30,31)27-10-12-32-13-11-27/h3-9H,10-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUNQQHEKRONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,4-c]pyrazole derivatives share a common heterocyclic core but differ in substituent groups, which critically modulate their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural Analogues from Literature
Compound A: N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4)
- Core: Thieno[3,4-c]pyrazol-3-yl.
- Substituents :
- Pyrazole N1: 3-Chlorophenyl.
- Benzamide: 2-Fluoro.
- Molecular Weight: Not explicitly reported, but estimated ~450–470 g/mol.
- Key Features : The electron-withdrawing Cl and F substituents may reduce logP compared to alkylated analogs.
Compound B: N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
- Core: Thieno[3,4-c]pyrazol-3-yl.
- Substituents :
- Pyrazole N1: 4-Nitrophenyl.
- Benzamide: 3-Trifluoromethyl.
- Molecular Weight: Not explicitly reported; estimated ~500–520 g/mol.
- Key Features : The nitro group enhances polarity, while CF₃ introduces hydrophobicity.
Target Compound: N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
- Core: Thieno[3,4-c]pyrazol-3-yl.
- Substituents: Pyrazole N1: 2,3-Dimethylphenyl. Benzamide: 4-Morpholinosulfonyl.
- Molecular Weight : Estimated ~550–570 g/mol (based on formula).
- Key Features: The 2,3-dimethylphenyl group provides steric bulk, and the morpholinosulfonyl moiety increases polarity (logP likely lower than halogenated analogs).
Physicochemical Properties
Functional Implications
- Bioactivity: No direct biological data are provided in the evidence, but substituent trends suggest: Halogenated analogs (e.g., Compound A) may exhibit enhanced membrane permeability due to moderate hydrophobicity. Nitro/CF₃ analogs (e.g., Compound B) could act as electron-deficient scaffolds for target binding. Morpholinosulfonyl group: Potential for hydrogen bonding and improved solubility, favoring pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
